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Diquafosol Sodium Salt (90per cent)

Cat. No.: B1158841
M. Wt: 790.31
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Description

Overview of Purinergic Signaling in Ocular Physiology

Purinergic signaling is a fundamental process in cellular communication, mediated by the activation of purinergic receptors by extracellular nucleotides and nucleosides. wikipedia.org In the intricate environment of the eye, these signaling pathways are crucial for a multitude of physiological functions. nih.gov Purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are stimulated by ATP and other nucleotides. nih.govmdpi.com

The P2 receptors are further subdivided into P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors. wikipedia.orgmdpi.com Various subtypes of these receptors are expressed throughout the ocular structures, including the cornea, conjunctiva, ciliary body, and retina. nih.govarvojournals.org Their activation influences a wide range of processes such as tear secretion, intraocular pressure regulation, retinal neurogenesis, and inflammatory responses. nih.govnih.gov For instance, the release of ATP from sensory nerve endings in the ciliary body can activate purinergic receptors, playing a role in the physiological and pathophysiological responses of the anterior segment of the eye. nih.gov The ubiquitous nature of purinergic signaling underscores its importance in maintaining ocular homeostasis and its potential as a target for therapeutic intervention in various ocular conditions.

Diquafosol (B1208481) Sodium Salt as a P2Y2 Receptor Agonist: Research Context

Diquafosol sodium salt is a stable analog of uridine (B1682114) 5'-triphosphate (UTP) and functions as a potent agonist for the P2Y2 receptor subtype. mdpi.compreprints.org The P2Y2 receptor is a G protein-coupled receptor that is widely expressed on the surface of various ocular epithelial cells, including those of the conjunctiva and cornea. patsnap.com When Diquafosol sodium binds to these receptors, it initiates a cascade of intracellular signaling events. patsnap.com

The primary mechanism involves the activation of phospholipase C, which leads to an increase in intracellular calcium concentrations. nih.gov This elevation in calcium is a key trigger for several downstream effects, most notably the secretion of water and mucins. patsnap.com Specifically, Diquafosol stimulates fluid transport across the conjunctival epithelium and promotes the release of mucins from goblet cells. patsnap.comresearchgate.net Mucins are essential glycoproteins that contribute to the stability and lubricating properties of the tear film. patsnap.com By enhancing both the aqueous and mucin components of the tear film, Diquafosol helps to improve ocular surface hydration and protection. patsnap.com This targeted action on P2Y2 receptors has positioned Diquafosol as a significant tool in ocular surface research. arvojournals.orgmdpi.com

Significance of Diquafosol Sodium Salt in Preclinical Ocular Surface Biology Studies

The unique mechanism of action of Diquafosol sodium salt has made it a valuable agent in preclinical investigations of ocular surface biology. Animal models have been instrumental in elucidating its effects on tear film dynamics and epithelial health. For example, in rabbit models, P2Y2 agonists have been shown to increase mucin secretion. nih.gov Furthermore, studies in rats with surgically excised lacrimal glands demonstrated that Diquafosol could still increase aqueous tear secretion, highlighting its ability to act on conjunctival water transport independently of the main lacrimal glands. nih.govmdpi.com

Preclinical research has also explored the role of Diquafosol in corneal wound healing. In a rat model with corneal epithelial defects, the application of Diquafosol led to significantly faster wound closure compared to control eyes. nih.gov This suggests a direct effect on corneal epithelial cell proliferation and migration, mediated through P2Y2 receptor activation. arvojournals.org Moreover, in a mouse model of dry eye, Diquafosol treatment was shown to improve tear stability, reduce corneal staining, and increase the density of conjunctival goblet cells. nih.govresearchgate.net These preclinical findings have provided a strong rationale for its investigation in the context of ocular surface disorders.

Table 1: Selected Preclinical Studies on Diquafosol Sodium Salt

Animal ModelKey FindingsReference
RabbitIncreased mucin secretion with P2Y2 agonists. nih.gov
Rat (lacrimal gland excision)Increased aqueous tear secretion, indicating conjunctival fluid transport. nih.govmdpi.com
Rat (corneal epithelial defect)Accelerated epithelial wound healing. nih.gov
Mouse (dry eye model)Improved tear film stability, reduced corneal staining, and increased goblet cell density. nih.govresearchgate.net
Mouse (hyperosmolarity-induced dry eye)Reduced expression of inflammatory genes (il-1β, il-1α, il-6) and increased ngf expression. mdpi.com

Scope of Academic Inquiry into Diquafosol Sodium Salt Mechanisms and Effects

The academic inquiry into Diquafosol sodium salt extends beyond its secretagogue properties to encompass its broader effects on ocular surface health. Research has delved into its molecular signaling pathways, revealing that its action is not solely limited to calcium mobilization. Studies have shown that Diquafosol can also activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. arvojournals.org This finding provides a molecular basis for the observed effects on corneal wound healing.

Furthermore, investigations have explored the anti-inflammatory potential of Diquafosol. In an in vitro model mimicking dry eye conditions, Diquafosol was found to inhibit apoptosis and reduce the expression of inflammatory cytokines in human corneal epithelial cells. arvojournals.org This suggests that Diquafosol may have a dual role in not only promoting tear secretion but also in mitigating the inflammatory processes that are often associated with ocular surface disorders.

Table 2: Investigated Mechanisms and Effects of Diquafosol Sodium Salt

Mechanism/EffectResearch FocusKey FindingsReference
Secretagogue Action Stimulation of tear componentsIncreases secretion of water and mucin from conjunctival epithelial and goblet cells. patsnap.comresearchgate.net
Influence on lipid layerInduces cholesterol release from meibomian gland cells in vitro. mdpi.com
Cellular Signaling Intracellular pathwaysActivates phospholipase C and increases intracellular calcium. nih.gov
Proliferation and survivalActivates the ERK pathway, promoting cell proliferation. arvojournals.org
Anti-inflammatory Effects Cytokine modulationReduces the expression of inflammatory cytokines in corneal epithelial cells. arvojournals.org
Apoptosis inhibitionInhibits apoptosis in corneal epithelial cells under stress conditions. arvojournals.org
Corneal Health Epithelial wound healingPromotes faster closure of corneal epithelial defects in animal models. nih.gov
Barrier functionMay improve corneal barrier function, possibly by increasing tear fluid and mucin. nih.gov

Properties

Molecular Formula

C₁₈H₂₆N₄O₂₃P₄ .(xNa)

Molecular Weight

790.31

Synonyms

Uridine 5’-(Pentahydrogen Tetraphosphate), P’’’→5’-Ester with Uridine Sodium Salt;  P1,P4-Diuridine 5’-Tetraphosphate Sodium Salt; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Diquafosol Sodium Salt Action

P2Y2 Receptor Binding and Activation in Ocular Epithelial Cells

The initial and most critical step in the mechanism of Diquafosol (B1208481) sodium salt is its binding to and activation of P2Y2 receptors located on the surface of ocular epithelial cells, including those of the cornea and conjunctiva. patsnap.comontosight.ai This interaction is the gateway to its pharmacological effects.

Specificity for P2Y2 Receptor Subtypes

Diquafosol is a stable derivative of uridine (B1682114) 5'-triphosphate (UTP) and functions as a potent agonist for the P2Y2 receptor. nih.govpreprints.org While it is primarily recognized for its activity at the P2Y2 receptor, some evidence suggests it may also have mixed agonist activity at the P2Y4 receptor. arvojournals.org P2Y2 receptors are G protein-coupled receptors widely distributed on epithelial cell surfaces. patsnap.com The activation of these receptors by Diquafosol is a key event in its mechanism of action. nih.gov

Intracellular Calcium ([Ca2+]i) Mobilization

Upon binding to P2Y2 receptors, Diquafosol triggers a significant and rapid increase in the concentration of intracellular calcium ([Ca2+]i). patsnap.comnih.gov This mobilization of calcium is a hallmark of P2Y2 receptor activation and serves as a crucial second messenger in the signaling cascade. nih.govpreprints.org Studies have shown that this elevation in [Ca2+]i occurs even in the absence of extracellular calcium, indicating that Diquafosol stimulates the release of calcium from intracellular stores. nih.gov This process is fundamental to the subsequent downstream signaling events. nih.govnih.gov

Downstream Intracellular Signaling Pathways

The increase in intracellular calcium initiated by Diquafosol binding to P2Y2 receptors sets off a series of downstream signaling pathways that ultimately mediate its physiological effects on ocular epithelial cells.

Phospholipase C (PLC) and Inositol (B14025) Triphosphate (IP3) Cascades

The P2Y2 receptor is a Gq protein-coupled receptor. nih.gov Its activation by Diquafosol stimulates the canonical Gαq/Phospholipase C (PLC) pathway. nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, which contributes to the observed rise in [Ca2+]i. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: ERK1/2 and RSK Activation

A significant downstream effect of Diquafosol-mediated P2Y2 receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade. arvojournals.orgnih.gov Research has demonstrated that Diquafosol induces the phosphorylation of ERK1/2 in a time-dependent manner in human corneal and conjunctival epithelial cells. nih.govnih.govnih.gov This activation of ERK1/2 is, at least in part, dependent on the initial rise in intracellular calcium. nih.govnih.gov

Furthermore, the activation of ERK1/2 leads to the subsequent phosphorylation and activation of p90 ribosomal S6 kinase (RSK). arvojournals.org This ERK1/2-p90RSK signaling axis has been shown to play a role in the pro-survival effects of Diquafosol on corneal epithelial cells. arvojournals.org The activation of this pathway is a key mechanism through which Diquafosol promotes cellular processes essential for maintaining a healthy ocular surface. arvojournals.orgnih.gov

PI3K/AKT Signaling Modulation

In addition to the MAPK pathway, Diquafosol has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. arvojournals.org This pathway is crucial for various cellular processes, including cell survival, proliferation, and apoptosis. nih.govarvojournals.org Studies have indicated that Diquafosol activates the PI3K/AKT pathway in human corneal epithelial cells, contributing to its anti-apoptotic and pro-survival effects. arvojournals.org The activation of AKT, a key protein in this pathway, helps to inhibit pro-apoptotic proteins and promote cell survival. arvojournals.org

Table 1: Summary of Diquafosol Sodium Salt's Molecular and Cellular Mechanisms

Mechanism Key Molecules/Events Cellular Outcome References
P2Y2 Receptor Activation Binding of Diquafosol to P2Y2 receptors on ocular epithelial cells. Initiation of intracellular signaling. patsnap.com, nih.gov, ontosight.ai, mdpi.com
Intracellular Calcium Mobilization Release of Ca2+ from intracellular stores. Activation of downstream signaling pathways. patsnap.com, nih.gov, nih.gov, preprints.org
PLC/IP3 Cascade Activation of Phospholipase C and generation of Inositol Triphosphate. Further elevation of intracellular Ca2+. nih.gov
MAPK Pathway Activation Phosphorylation of ERK1/2 and RSK. Promotion of cell survival and proliferation. arvojournals.org, nih.gov, nih.gov, nih.gov
PI3K/AKT Signaling Modulation Activation of the PI3K/AKT pathway. Inhibition of apoptosis and enhancement of cell survival. arvojournals.org, nih.gov, arvojournals.org

Epidermal Growth Factor Receptor (EGFR) Phosphorylation

Diquafosol sodium salt, through its action as a P2Y2 receptor agonist, initiates a signaling cascade that includes the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is a key component of its mechanism for promoting ocular surface health. In vitro studies on human corneal epithelial cells have demonstrated that stimulation with diquafosol leads to the phosphorylation of EGFR. nih.govnih.gov This activation is rapid, with detectable phosphorylation occurring as early as two minutes post-stimulation. nih.govelsevierpure.com

The phosphorylation of EGFR is a critical step that links the P2Y2 receptor activation to downstream cellular responses, such as cell proliferation and migration, which are vital for corneal epithelial wound healing. nih.gov The signaling pathway involves an increase in intracellular calcium concentration ([Ca²⁺]i) following P2Y2 receptor activation. nih.govelsevierpure.com This elevation in calcium appears to be a prerequisite for subsequent EGFR phosphorylation. The accelerated corneal epithelial healing process is attributed, in part, to these intracellular calcium-mediated EGFR signaling pathways. nih.gov

Further research has shown that the phosphorylation of downstream effectors like the extracellular signal-regulated kinase (ERK) is partially dependent on this EGFR activation. nih.govelsevierpure.com This indicates a complex interplay where P2Y2 receptor activation by diquafosol leverages the EGFR signaling pathway to exert its therapeutic effects on the corneal epithelium.

Regulation of Ion Channels and Fluid Transport

Diquafosol sodium salt plays a crucial role in regulating ion channels and subsequent fluid transport across the ocular epithelia. This action is fundamental to its ability to hydrate (B1144303) the ocular surface. The primary mechanism involves the activation of P2Y2 receptors located on the surface of corneal and conjunctival epithelial cells. mdpi.compatsnap.comnih.gov This activation triggers a series of intracellular events that directly impact ion channel function and fluid secretion.

Activation of Calcium-Activated Chloride Channels (CaCCs)

A key event following the binding of diquafosol to P2Y2 receptors is the elevation of intracellular calcium ion concentrations ([Ca²⁺]i). mdpi.comsanten.compreprints.org This increase in cytoplasmic calcium acts as a second messenger, directly activating Calcium-Activated Chloride Channels (CaCCs). nih.govmdpi.compreprints.org CaCCs are a diverse group of ion channels present in many epithelial tissues, including the conjunctiva, and are responsible for chloride efflux. nih.govtocris.comwikipedia.org The activation of these channels is a pivotal step in the mechanism of diquafosol-induced fluid secretion. nih.govmdpi.com The molecular identity of CaCCs in the eye is complex, with proteins like TMEM16A being a major component. nih.govguidetopharmacology.org

Modulation of Chloride and Water Transport Across Ocular Epithelia

The activation of CaCCs by the diquafosol-induced calcium signal leads to an increased efflux of chloride ions (Cl⁻) from the epithelial cells into the tear film. nih.govpatsnap.com This movement of negatively charged chloride ions across the apical membrane of the conjunctival epithelium creates an electrochemical gradient. To maintain electrical neutrality, sodium ions (Na⁺) follow the chloride ions. The resulting increase in ion concentration (salt) on the ocular surface raises the osmotic pressure of the tear film. Consequently, water is drawn out of the conjunctival epithelial cells and into the tear film via osmosis, a process that follows the osmotic gradient. patsnap.com This entire process facilitates fluid transport from the serosal to the mucosal side of the epithelium, effectively rehydrating the ocular surface. mdpi.compreprints.org

Implications for Aqueous Fluid Secretion from Conjunctival Epithelial Cells

The direct consequence of the diquafosol-mediated modulation of ion and water transport is the stimulation of aqueous fluid secretion from conjunctival epithelial cells. mdpi.compatsnap.comnih.gov This mechanism is independent of the lacrimal glands, which are the primary source of aqueous tears. mdpi.comnih.gov By acting directly on the conjunctival epithelium, diquafosol enhances the aqueous component of the tear film, which is crucial for lubrication and maintaining a healthy ocular surface environment. patsnap.comnih.gov This targeted secretion helps to restore the physiological tear flow and stabilize the tear film. arvojournals.org Studies have shown that this diquafosol-induced fluid secretion occurs in both normal animal models and in dry eye models, highlighting its direct secretagogue action. santen.com

Research Findings on Diquafosol-Induced Cellular Events

Cellular EventCell TypeKey FindingTime CourseReference
EGFR PhosphorylationSimian Virus 40-transfected Human Corneal Epithelial (THCE) cellsDiquafosol stimulation induces phosphorylation of the Epidermal Growth Factor Receptor.Observed at 2 minutes post-stimulation. nih.govelsevierpure.com
ERK PhosphorylationSimian Virus 40-transfected Human Corneal Epithelial (THCE) cellsPhosphorylation of Extracellular signal-regulated kinase (ERK) follows EGFR activation.Observed at 5 minutes post-stimulation. nih.govelsevierpure.com
Intracellular Calcium ([Ca²⁺]i) ElevationSimian Virus 40-transfected Human Corneal Epithelial (THCE) cellsDiquafosol stimulation causes a rapid increase in intracellular calcium levels.Precedes EGFR and ERK phosphorylation. nih.govelsevierpure.com

Diquafosol Sodium Salt Effects on Ocular Surface Secretions and Components

Mucin Secretion and Gene Expression

Diquafosol (B1208481) directly stimulates the release of secretory mucins, such as MUC5AC, from conjunctival goblet cells. mdpi.comarvojournals.org The activation of P2Y2 receptors on these cells leads to an increase in intracellular calcium, which in turn facilitates the secretion of MUC5AC into the tear film. mdpi.comnih.gov This secreted mucin forms a hydrated gel layer that lubricates the ocular surface, reduces friction during blinking, and helps to clear away pathogens and debris. preprints.org

Research in preclinical models has demonstrated this rapid secretagogue effect. In a rabbit study, a single instillation of diquafosol resulted in an increase in MUC5AC levels in the tears within 15 minutes. preprints.orgarvojournals.org Similarly, in vitro studies using human conjunctival epithelial cells under hyperosmotic stress (a condition mimicking dry eye) showed that diquafosol treatment significantly increased both the secretion and gene expression of MUC5AC. nih.gov

Research FindingModel SystemKey OutcomeReference
Increased MUC5AC Levels in TearsRabbit ModelSignificant increase 15 minutes post-instillation. preprints.org, arvojournals.org
Increased MUC5AC Secretion & Gene ExpressionHuman Conjunctival Epithelial Cells (in vitro, hyperosmotic stress)Maximal secretion noted at 6 hours; gene expression increased from 6 to 24 hours. nih.gov
Dose-Dependent Decrease in PAS-Positive StainingRat ModelImmediate decrease in staining area, indicating mucin release. arvojournals.org

In addition to its effects on secreted mucins, diquafosol also upregulates the expression of genes for membrane-associated mucins, including MUC1, MUC4, and MUC16. mdpi.compreprints.org These mucins are integral components of the epithelial cell surface, forming a dense, protective layer known as the glycocalyx. mdpi.com This layer acts as a barrier and improves the wettability of the ocular surface, allowing the aqueous layer of the tear film to spread evenly. mdpi.compreprints.org

Studies have shown that diquafosol enhances the expression of these crucial mucin genes in both corneal and conjunctival epithelial cells. mdpi.com Research on human corneal epithelial cells found that diquafosol increased the mRNA expression of MUC1, MUC4, and MUC16. arvojournals.org Further investigation using human conjunctival epithelial cells under hyperosmotic stress confirmed that diquafosol significantly increased mRNA levels of MUC1 and MUC16. nih.gov Another study specifically highlighted a dose-dependent increase in the MUC1 transcript level in human corneal epithelial cells following treatment with diquafosol. nih.gov

Research FindingModel SystemSpecific Mucins UpregulatedReference
Upregulated mRNA and protein levelsDry eye-induced mouse modelMUC1, MUC4, MUC16 nih.gov
Increased mRNA expressionHuman Corneal Epithelial Cells (in vitro)MUC1, MUC4, MUC16 arvojournals.org
Increased mRNA expressionHuman Conjunctival Epithelial Cells (in vitro, hyperosmotic stress)MUC1, MUC16 nih.gov
Dose-dependently increased transcript levelHuman Corneal Epithelial Cells (in vitro)MUC1 (less significant effect on MUC4, MUC16) nih.gov

Aqueous Tear Fluid Dynamics and Volume Regulation

Diquafosol also significantly impacts the aqueous component of the tear film by directly stimulating fluid secretion from the ocular surface.

The primary mechanism for increased aqueous fluid secretion involves the activation of P2Y2 receptors on the surface of conjunctival epithelial cells. mdpi.comnih.gov This activation by diquafosol triggers an increase in intracellular calcium concentrations. mdpi.compatsnap.com The elevated calcium then activates chloride channels, leading to an efflux of chloride ions from the cells to the mucosal (tear-facing) side. mdpi.compreprints.org This ion movement facilitates the transepithelial transport of water, effectively increasing the volume of aqueous tear fluid on the ocular surface. dovepress.com This action is notably independent of the main lacrimal glands, providing an alternative pathway for tear secretion. nih.govnih.gov

Preclinical ModelMethod of MeasurementKey FindingReference
Normal RabbitsTear Meniscus AreaIncreased tear fluid volume for up to 30 minutes post-instillation. arvojournals.org
Diabetic Rats (Airflow-induced dry eye)Schirmer's TestSignificantly increased tear secretion 15 minutes post-instillation. dovepress.com, nih.gov
Rabbits with Contact LensesTear Film Volume MeasurementStatistically significant increase in pre- and post-lens tear film volume. preprints.org

Influence on Meibomian Gland Function and Lipid Secretion (Preclinical)

Diquafosol sodium salt, an agonist of the P2Y2 receptor, has demonstrated in preclinical investigations its potential to influence the function of the meibomian glands and the secretion of lipids. springermedizin.de These glands are crucial for producing the lipid layer of the tear film. The expression of P2Y2 receptors is found in various ocular surface tissues, including the sebaceous and ductal cells of the meibomian glands. nih.gov This suggests that diquafosol could have a direct impact on these glands. nih.gov

Stimulation of Lipid Production by Meibomian Gland Cells

Preclinical evidence indicates that diquafosol stimulates the secretion of lipids from meibocytes, the specialized cells within the meibomian glands. preprints.orgmdpi.com This action is mediated through the activation of P2Y2 receptors. preprints.orgmdpi.com In animal models, such as superoxide (B77818) dismutase-1 (Sod1) knockout mice, which exhibit features of age-related meibomian gland dysfunction, the topical application of 3% diquafosol sodium has been shown to significantly increase the number of lipid droplets within the meibomian glands. nih.govresearchgate.net This suggests an enhancement of meibum secretion. mdpi.comresearchgate.net

One study involving Sod1 knockout and wild-type mice demonstrated a notable increase in the total number of lipid droplets after two weeks of treatment with diquafosol. mdpi.comresearchgate.net These findings suggest that diquafosol can activate existing meibomian glands to produce lipids. aao.org

Table 1: Preclinical Effect of Diquafosol Sodium on Lipid Droplet Count in Mouse Meibomian Glands
Mouse StrainConditionLipid Droplet Count (Mean ± SD)Significance (p-value)
Sod1 KnockoutPre-treatment20 ± 15< 0.01
Post-treatment (2 weeks)100 ± 80
Wild-TypePre-treatment25 ± 10< 0.05
Post-treatment (2 weeks)60 ± 100

Potential for Modulating Lipid Layer Spreading

In addition to stimulating lipid production, diquafosol may also modulate the spreading of the lipid layer across the ocular surface. A single instillation of diquafosol has been shown to increase the thickness of the tear film's lipid layer for up to 60 minutes in individuals with dry eye and meibomian gland dysfunction. arvojournals.orgresearchgate.netbohrium.comnih.gov This suggests that diquafosol not only promotes the secretion of lipids but also contributes to the stability of the tear film. mdpi.comresearchgate.netnih.gov

The improved spreading of the lipid layer is thought to be a result of diquafosol's broader effects on the tear film, including the increased secretion of water and mucin from the conjunctiva. nih.gov This creates a more stable base for the lipid layer, allowing it to spread more evenly. mdpi.com Studies have observed significant improvements in the interferometric fringe pattern of the tear film after diquafosol instillation, indicating a more uniform lipid layer. arvojournals.orgresearchgate.net

Table 2: Change in Tear Film Lipid Layer Thickness (LLT) After a Single Instillation of Diquafosol in Patients with Meibomian Gland Dysfunction
Time PointMean Change in LLT from Baseline (nm)Significance (p-value)
30 minutes+21.4< 0.001
60 minutes+14.7= 0.042
90 minutes+12.8= 0.11

Preclinical Research Models and Methodologies for Diquafosol Sodium Salt Studies

In Vitro Cellular Models of Ocular Surface

To understand the direct effects of Diquafosol (B1208481) sodium salt at a cellular level, researchers have employed several specialized cell culture systems that mimic different components of the ocular surface.

Human Corneal Epithelial Cell (HCEC) Cultures

Human corneal epithelial cells (HCECs) are a cornerstone for in vitro studies of ocular surface health. In the context of Diquafosol research, HCECs, including immortalized cell lines, have been instrumental. mdpi.com Studies have utilized these cells to create an in vitro dry eye model by inducing desiccation stress, often through a Transwell culture system. arvojournals.org This model allows for the investigation of cellular responses to dry conditions and the protective effects of therapeutic agents. For instance, research has shown that Diquafosol can inhibit apoptosis and inflammation in HCECs subjected to hyperosmotic stress, a key factor in dry eye disease. arvojournals.orgmdpi.com

Conjunctival and Goblet Cell Lines

The conjunctiva, with its mucin-secreting goblet cells, is critical for maintaining tear film stability. To study Diquafosol's impact on this tissue, researchers have utilized human conjunctival epithelial cells. nih.gov These in vitro models have been pivotal in demonstrating that Diquafosol stimulates the secretion of both membrane-associated mucins (MUC1 and MUC16) and gel-forming mucins (MUC5AC) from conjunctival and goblet cells. mdpi.comnih.gov This mucin secretagogue activity is a primary mechanism by which Diquafosol improves ocular surface wettability. mdpi.com

Isolated Rabbit Meibomian Gland Cells

The lipid layer of the tear film, produced by the meibomian glands, is essential for preventing tear evaporation. To investigate Diquafosol's effects on these glands, researchers have used isolated rabbit meibomian gland cells. researchgate.net Although direct penetration of topical Diquafosol into the meibomian glands has not been definitively confirmed, in vitro studies on these isolated cells have provided evidence that Diquafosol can stimulate lipid secretion. researchgate.netnih.gov This suggests a potential role for Diquafosol in addressing meibomian gland dysfunction, a major contributor to evaporative dry eye. nih.gov

Methodologies: A Multi-faceted Approach

A range of sophisticated methodologies are employed to quantify the effects of Diquafosol in these in vitro models:

Calcium Imaging: This technique is used to measure changes in intracellular calcium ion concentrations, a key signaling event following the activation of P2Y2 receptors by Diquafosol. mdpi.com

Short-Circuit Current Measurements: These measurements, performed on rabbit conjunctiva, have demonstrated that Diquafosol promotes chloride and fluid transport across the epithelial layer, contributing to rehydration of the ocular surface. nih.gov

Gene Expression Analysis: Techniques like RT-PCR are used to assess changes in the expression of genes related to inflammation, apoptosis, and mucin production. mdpi.com Studies have shown that Diquafosol can downregulate the expression of pro-inflammatory cytokine genes such as il-1β, il-1α, and il-6 in corneal epithelial cells under hyperosmotic stress. mdpi.com

Western Blot: This method is used to detect and quantify specific proteins. In Diquafosol research, it has been used to measure the levels of phosphorylated proteins in signaling pathways, such as Erk1/2, p90RSK, and Akt, which are involved in cell survival and proliferation. arvojournals.orgnih.gov

ELISA for Mucin and Cytokine Quantification: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the amount of secreted mucins and inflammatory cytokines in cell culture supernatants. arvojournals.orgnih.gov This provides direct evidence of Diquafosol's ability to enhance mucin production and reduce the inflammatory response. arvojournals.orgnih.gov

In Vivo Animal Models of Ocular Surface Dysregulation

To study the integrated physiological response to Diquafosol, researchers have turned to various animal models that replicate the signs and symptoms of dry eye disease.

Murine and Rat Dry Eye Models

Rodent models are widely used in dry eye research due to their anatomical and physiological similarities to the human eye, as well as the availability of genetic modifications. arvojournals.org

Airflow-induced and Desiccation Stress Models: Exposing rodents to a controlled airflow or a low-humidity environment induces evaporative dry eye, providing a platform to test the efficacy of treatments like Diquafosol.

Lacrimal Gland Excision: Surgical removal of the exorbital lacrimal gland in rats creates a model of aqueous-deficient dry eye. researchgate.net Studies using this model have shown that Diquafosol can reduce ocular pain and neuronal hyperactivity in the trigeminal brainstem nuclear complex. researchgate.net

Spontaneous Diabetic Models (e.g., Goto-Kakizaki rats): These models are valuable for studying the ocular surface complications associated with diabetes. Research in these models has suggested that Diquafosol can improve corneal epithelial damage. clinicaltrials.gov

SOD-1 Knockout Mice: Superoxide (B77818) dismutase-1 (SOD-1) knockout mice serve as a model for age-related meibomian gland dysfunction and dry eye. nih.gov Studies in these mice have demonstrated that topical application of Diquafosol improves the number of lipid droplets in meibomian glands, tear stability, and tear production. nih.gov

Scopolamine-induced Dry Eye: Systemic administration of scopolamine, an antimuscarinic agent, can induce dry eye in rats. arvojournals.orgnih.gov In this model, Diquafosol has been shown to reduce apoptosis and inflammation in the corneal epithelium. arvojournals.orgnih.gov

Benzalkonium Chloride (BAK)-induced Dry Eye: Chronic exposure to the preservative BAK can induce ocular surface disease and tear film hyperosmolarity in rats, mimicking some aspects of human dry eye. arvojournals.org

Povidone-Iodine (PI)-induced Dry Eye: Topical application of PI can induce clinical symptoms and histopathological changes of dry eye in rats. nih.gov Research has shown that Diquafosol can alleviate these symptoms, reduce inflammation, inhibit corneal epithelial apoptosis, and increase goblet cell density in this model. nih.gov

Rabbit Ocular Models for Secretion Studies

Rabbit ocular models are frequently utilized in preclinical studies of diquafosol sodium to evaluate its effects on tear and mucin secretion. nih.govarvojournals.orgresearchgate.net Rabbits are chosen for these studies due to their large eye size, which is more comparable to humans than that of rodents, and their ease of handling. researchgate.net These models are instrumental in understanding the secretagogue mechanism of diquafosol sodium.

In normal, healthy rabbits, the topical application of diquafosol has been shown to increase tear fluid secretion in a dose-dependent manner. arvojournals.org Studies have also demonstrated an increase in the number of periodic acid-Schiff (PAS) positive cells and mucin secretion in normal rabbits treated with diquafosol. nih.gov Furthermore, diquafosol has been investigated in rabbit models of dry eye disease, including those induced by lacrimal gland excision, to assess its therapeutic potential in stimulating tear secretion and restoring ocular surface health. nih.gov

A specific model using Japanese white rabbits wearing contact lenses has been employed to study the effect of diquafosol on pre- and post-lens tear film. researchgate.netnih.gov This model is particularly relevant for evaluating the efficacy of diquafosol in addressing contact lens-related dry eye. researchgate.netnih.gov

Evaluation Methodologies

A variety of methodologies are employed in rabbit models to quantify the effects of diquafosol sodium on the ocular surface.

Schirmer's Test (in animals): This test is a classic method used to measure aqueous tear production. arvojournals.orgarvojournals.org A standardized filter paper strip is placed in the lower conjunctival sac for a specific duration, and the length of the wetted area is measured. arvojournals.orgarvojournals.orgnih.gov In rabbit studies, the Schirmer test has demonstrated that diquafosol sodium stimulates tear fluid secretion in a dose-dependent manner, with maximal secretion observed approximately 15 minutes after instillation. arvojournals.org For instance, in one study, the mean Schirmer's test score after diquafosol instillation was significantly higher than that recorded for saline alone. nih.gov

Schirmer's Test Results in Rabbits After Diquafosol Instillation
Time PointMean Tear Production (mm/5 min) - DiquafosolMean Tear Production (mm/5 min) - Saline ControlSignificance
Baseline5.3 ± 2.965.3 ± 2.96N/A
15 minutes post-instillationData not available in this formatData not available in this formatp < 0.01

Corneal Fluorescein (B123965) Staining (in animals): This technique is used to assess the integrity of the corneal epithelium. nih.govmdpi.com A fluorescent dye, fluorescein sodium, is applied to the ocular surface. Any damage to the epithelial barrier allows the dye to penetrate and stain the underlying stroma, which can then be visualized under a slit lamp with a cobalt blue filter. nih.govmdpi.com In rabbit models of dry eye, treatment with diquafosol has been shown to significantly reduce corneal fluorescein staining scores compared to control groups, indicating an improvement in corneal epithelial barrier function. nih.govarvojournals.org The cornea is typically divided into areas, and the staining in each area is graded to provide a quantitative score. nih.gov

Corneal Fluorescein Staining Scores in a Rabbit Dry Eye Model
Treatment GroupMean Staining Score (at 6 weeks)Significance vs. Saline
DiquafosolSignificantly lower than salinep < 0.01
Saline (Control)Significantly higher than healthy controlsN/A

Impression Cytology (for goblet cell density): Impression cytology is a non-invasive method used to collect superficial layers of conjunctival epithelial cells, including goblet cells. nih.goveyewiki.org A piece of cellulose (B213188) acetate (B1210297) filter paper is pressed onto the conjunctival surface to lift off the cells, which are then stained and analyzed under a microscope. nih.goveyewiki.org This technique is valuable for determining the density of mucin-producing goblet cells. eyewiki.org In preclinical studies, impression cytology has been used to demonstrate that diquafosol treatment can lead to an increase in goblet cell density, which is often depleted in dry eye conditions. nih.gov

Histological and Immunofluorescence Analysis of Ocular Tissues: Following euthanasia, ocular tissues can be excised for more detailed analysis. Histological analysis involves staining tissue sections with dyes like hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structure and inflammatory cell infiltration. arvojournals.orgnih.gov For example, histological examination can reveal changes in corneal epithelial thickness and the presence of inflammatory cells in the conjunctiva and lacrimal glands. arvojournals.org

Immunofluorescence analysis utilizes fluorescently labeled antibodies to detect specific proteins within the tissue. arvojournals.orgnih.gov This technique has been instrumental in demonstrating the effects of diquafosol on mucin expression. For instance, immunofluorescence staining for MUC5AC, a major secreted mucin, has shown increased expression in the conjunctival epithelium of rabbits treated with diquafosol. nih.gov This method provides direct evidence of diquafosol's ability to stimulate mucin production at a cellular level. nih.gov

Diquafosol Sodium Salt Impact on Ocular Surface Homeostasis and Cellular Integrity Preclinical

Corneal and Conjunctival Epithelial Cell Health

Promotion of Epithelial Cell Proliferation and Wound Healing

Diquafosol (B1208481) has been shown to actively promote the healing of the corneal epithelium. nih.gov In vitro studies using simian virus 40-transfected human corneal epithelial (THCE) cells demonstrated that diquafosol accelerates cell proliferation at concentrations between 20 to 200 μM. nih.gov This proliferative effect is linked to the activation of the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell growth. researchgate.netnih.gov The mechanism involves an initial elevation of intracellular calcium ([Ca2+]i) following P2Y2 receptor activation, which in turn stimulates the EGFR/ERK signaling cascade, leading to increased cell proliferation and migration. nih.gov

In vivo studies corroborate these findings. In a rat model with a 3 mm central corneal epithelial defect, topical application of diquafosol resulted in significantly faster wound closure compared to control eyes. nih.govmdpi.com This acceleration of the re-epithelialization process is crucial for restoring the protective barrier of the cornea after injury. nih.gov Further research suggests that diquafosol enhances the expression of Nerve Growth Factor (NGF), a neurotrophin that plays an important role in corneal epithelial cell migration and proliferation, thereby contributing to the wound healing process. mdpi.com

Table 1: Effect of Diquafosol on Corneal Epithelial Wound Healing (In Vivo Rat Model)

Time PointDiquafosol-Treated Eyes (% Wound Closure)Control Eyes (% Wound Closure)
12 Hours63.4 ± 2.0%42.7 ± 2.5%
24 Hours98.1 ± 1.1%82.3 ± 3.2%

Data adapted from a study on rat corneal epithelial defects, showing a significantly faster healing rate with diquafosol treatment. mdpi.com

Maintenance and Improvement of Epithelial Barrier Function

A healthy ocular surface relies on a robust epithelial barrier to protect against external insults and prevent excessive tear evaporation. Preclinical studies indicate that diquafosol enhances this critical function. In a rat dry eye model, treatment with diquafosol increased corneal epithelial resistance, a measure of barrier integrity. arvojournals.org The compound is known to stimulate the secretion of both water and mucins from the conjunctiva, which helps to stabilize the tear film and protect the underlying epithelium. nih.govnih.gov Electron microscopy has revealed that in a povidone iodine-induced dry eye model, diquafosol treatment helped recover the cell junctions and the microvilli on the corneal epithelial surface, both of which are essential for a functioning barrier. nih.gov

Mitigation of Cellular Apoptosis

Cellular apoptosis, or programmed cell death, of epithelial cells can be exacerbated by ocular surface stress, such as in dry eye conditions. Diquafosol has demonstrated a protective effect by inhibiting this process. arvojournals.orgnih.gov In in vitro models using human corneal epithelial cells subjected to desiccating stress, diquafosol treatment significantly reduced the proportion of apoptotic cells. arvojournals.orgnih.gov This anti-apoptotic effect is mediated, at least in part, through the activation of survival signaling pathways, including the ERK1/2 and Akt pathways. arvojournals.orgmdpi.com By preventing apoptosis, diquafosol helps to preserve the population of healthy epithelial cells necessary for maintaining ocular surface integrity. researchgate.net In vivo studies using a rat dry eye model confirmed these findings, showing a marked reduction in apoptosis in the corneal epithelium of diquafosol-treated animals. arvojournals.orgnih.gov

Modulation of Inflammatory Pathways (Mechanistic Studies)

Chronic inflammation is a key pathological feature of many ocular surface diseases. Mechanistic studies have revealed that diquafosol possesses anti-inflammatory properties by modulating specific signaling pathways within ocular cells. arvojournals.orgnih.gov

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. arvojournals.org Preclinical studies have shown that diquafosol can inhibit this pathway in ocular surface cells. mdpi.comnih.gov In human corneal epithelial cells exposed to hyperosmotic or desiccating stress, diquafosol treatment prevented the degradation of IκB-α, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. arvojournals.orgnih.gov This action resulted in significantly lower levels of the active NF-κB-p65 subunit in the nucleus. arvojournals.orgnih.gov By suppressing NF-κB activation, diquafosol effectively downregulates the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). arvojournals.orgnih.gov

Reduction of Reactive Oxygen Species (ROS) Levels in Ocular Cells

Table 2: Effect of Diquafosol on Inflammatory and Oxidative Stress Markers (In Vitro Human Corneal Epithelial Cells)

MarkerConditionEffect of Diquafosol TreatmentReference
NF-κB-p65Desiccation StressSignificantly decreased levels arvojournals.orgnih.gov
IκB-αDesiccation StressIncreased levels (prevented degradation) arvojournals.orgnih.gov
TNF-αHyperosmotic/Desiccation StressSignificantly decreased expression arvojournals.orgnih.gov
IL-1βDesiccation StressSignificantly decreased expression arvojournals.org
ROSDesiccation StressDecreased intracellular levels arvojournals.orgnih.gov

Summary of preclinical findings on the molecular effects of diquafosol in stressed human corneal epithelial cells.

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) in Animal Models

Preclinical research has demonstrated that Diquafosol sodium salt exerts a significant anti-inflammatory effect on the ocular surface by downregulating key pro-inflammatory cytokines. In experimental dry eye models, inflammation is a critical component of the disease's pathophysiology, characterized by the increased expression of cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

In a dry eye model using human corneal epithelial cells, treatment with diquafosol led to a significant decrease in the levels of IL-1β and TNF-α. arvojournals.orgnih.gov This effect is linked to the modulation of intracellular signaling pathways, including the inhibition of NF-κB-p65, a key transcription factor for inflammatory gene expression. arvojournals.orgnih.gov Further in vivo studies using a scopolamine-induced dry eye rat model corroborated these findings. Immunohistochemical analysis of the rat corneas revealed that topical application of diquafosol resulted in a marked downregulation of IL-1β. arvojournals.orgnih.gov Similarly, in a hyperosmolarity-induced experimental dry eye model, diquafosol treatment reduced the gene expression of IL-1β, IL-1α, and IL-6. mdpi.com This evidence from animal and in vitro models suggests that diquafosol helps to restore ocular surface homeostasis by mitigating the chronic inflammatory state associated with dry eye disease. mdpi.comarvojournals.org

Table 1: Effect of Diquafosol on Pro-inflammatory Cytokines in Preclinical Models
ModelCytokineObserved EffectReference
In Vitro Dry Eye Model (Human Corneal Epithelial Cells)IL-1β, TNF-αSignificantly decreased levels arvojournals.orgnih.gov
Scopolamine-Induced Dry Eye Rat ModelIL-1βDownregulated expression observed via immunohistochemistry arvojournals.org
Hyperosmolarity-Induced Dry Eye ModelIL-1β, IL-1α, IL-6Reduced gene expression mdpi.com

Interactions with Tear Film Stability and Composition in Preclinical Contexts

Diquafosol's primary mechanism of action involves the activation of P2Y2 receptors on the ocular surface, which directly influences the stability and composition of the tear film. patsnap.comnih.gov Its effects are multifaceted, impacting both the aqueous and mucin layers to create a more stable and protective tear film. nih.govmdpi.com

Contributions to Overall Tear Film Stability Indices in Animal Models

A key indicator of tear film health is its stability, often measured by the tear film breakup time (TBUT). nih.gov In various preclinical dry eye models, diquafosol has consistently demonstrated the ability to improve tear film stability. In a povidone-iodine-induced dry eye model in Sprague Dawley rats, topical diquafosol treatment for 10 days resulted in a significant increase in TBUT compared to untreated and placebo-treated groups. nih.gov Similarly, in a dry eye model using Sod1 knockout mice, simultaneous administration of diquafosol with anti-glaucoma medications led to significantly better tear stability compared to mice receiving only the anti-glaucoma drops. nih.gov The improvement in tear film stability is also visually supported by observations using ocular surface analyzers, which show smoother and more complete Placido rings after diquafosol treatment in animal models, indicating a more uniform tear film. nih.gov These findings underscore diquafosol's role in restoring a stable tear film, a critical factor in protecting the ocular surface. nih.govnih.gov

Table 2: Diquafosol's Effect on Tear Film Break-Up Time (TBUT) in Animal Models
Animal ModelTreatment GroupControl/Diseased Group TBUTDiquafosol-Treated Group TBUTReference
Povidone-Iodine-Induced Dry Eye (Rat)DED and PBS Groups1.49±0.260s / 1.42±0.437s7.37±0.383s nih.gov
Antiglaucoma Medication-Induced Dry Eye (Sod1-/- Mice)Anti-glaucoma drops onlySignificantly lower tear stabilitySignificantly better tear stability nih.gov

Interplay with Aqueous and Mucin Layer Dynamics

Diquafosol's influence on tear film stability is directly linked to its ability to augment both the aqueous and mucin components of the tear film. mdpi.com As a P2Y2 receptor agonist, diquafosol stimulates chloride and water transport across conjunctival epithelial cells, leading to increased fluid secretion. patsnap.comnih.gov This action helps to increase the volume of the aqueous layer of the tear film, independent of the lacrimal glands. nih.gov

Table 3: Diquafosol's Effect on Aqueous and Mucin Layer Components in Preclinical Models
ComponentMechanism/EffectModelFindingReference
Aqueous LayerStimulates fluid secretion from conjunctival epithelial cellsGeneral PreclinicalIncreases aqueous volume independent of lacrimal glands nih.gov
Mucin Layer (Goblet Cells)Promotes mucin secretionPovidone-Iodine-Induced Dry Eye (Rat)Goblet cell density increased from ~5.2-5.4 cells/0.1 mm² to 8.45±0.718 cells/0.1 mm² nih.gov
Mucin Layer (Gene Expression)Upregulates membrane-associated mucin genes (MUC1, MUC4, MUC16) and secretory mucin (MUC5AC)General PreclinicalEnhances corneal and conjunctival wettability mdpi.com
Mucin Layer (Goblet Cells)Prevents decrease in goblet cell densityAntiglaucoma Medication-Induced Dry Eye (Sod1-/- Mice)Maintained higher goblet cell densities compared to controls nih.gov

Advanced Research Directions and Analytical Considerations

Exploration of Diquafosol (B1208481) Sodium Salt Analogues and Derivatives for Enhanced Specificity

The quest for enhanced therapeutic agents for conditions like dry eye disease has spurred research into analogues and derivatives of Diquafosol Sodium Salt. The primary goal is to improve receptor specificity, particularly for the P2Y2 receptor, which is instrumental in stimulating tear and mucin secretion. researchgate.net

Modified nucleotides, such as 2-Thiouridine 5'-triphosphate (2-ThioUTP), have shown promise. The sulfur substitution in these analogues offers increased resistance to enzymatic degradation compared to unmodified uridine (B1682114) triphosphate (UTP). This enhanced stability makes them more suitable for prolonged in vivo studies. Some derivatives have demonstrated over 10-fold selectivity for the P2Y2 receptor over other purinergic receptors like P2Y4 and P2Y6. Another approach involves the development of dinucleotide derivatives that act as agonists for the purinergic P2Y2 receptor, which plays a crucial role in regulating tear film stability. nih.gov

Development of Advanced In Vitro Ocular Surface Models for Mechanistic Research

To better understand the mechanisms of action of Diquafosol and other potential treatments for ocular surface disorders, researchers are increasingly turning to advanced in vitro models that more accurately mimic the complex environment of the human eye. These models are crucial for preclinical evaluations and for reducing the reliance on animal testing.

Organoids: Three-dimensional (3D) human corneal epithelial organoids have been established to model dry eye disease. These organoids replicate the cell lineages and gene expression of the human corneal epithelium. nih.gov They provide a valuable platform for studying disease pathology and testing the efficacy of drugs like Diquafosol. For instance, in hyperosmolar-induced dry eye organoid models, an increase in inflammatory factors and a decrease in functional mucin were observed, mirroring clinical conditions. nih.gov

Microfluidic Systems: "Organ-on-a-chip" technology, which utilizes microfluidics and bioengineering, is another emerging technique to model human physiology in preclinical studies. nih.gov These systems can create dynamic structures that provide microenvironments for tissue formation and allow for the quantification of biological processes at a single-cell level. nih.gov A "human blinking eye-on-a-chip" has been developed to mimic the in vivo conditions of the eye, offering a sophisticated platform for ophthalmological research. nih.gov These microfluidic devices can be used for various applications, including the development of analytical devices for detecting biomarkers in saliva. mdpi.com

These advanced models allow for the controlled study of cellular responses to treatments and environmental stressors, providing insights into the molecular mechanisms underlying diseases like dry eye. mdpi.comarvojournals.org

Mechanistic Investigations of Potential Off-Target Effects in Preclinical Systems

While Diquafosol primarily targets P2Y2 receptors, understanding its potential interactions with other receptors and signaling pathways is crucial for a comprehensive preclinical assessment. Purinergic signaling is a complex network, and cross-talk between different receptor subtypes is common. researchgate.net

Preclinical studies have investigated the broader effects of purinergic receptor modulation. For instance, P2X7 receptor antagonists have been studied for their potential in treating inflammation-related intestinal diseases. frontiersin.org While Diquafosol is a P2Y2 agonist, the interconnectedness of the purinergic system necessitates an evaluation of its potential influence on other P2X and P2Y receptors. frontiersin.orgnih.gov

Research has shown that in some cancer cells, a combination of inhibiting one type of purinergic receptor while activating another may be a more effective treatment strategy, highlighting the complexity of purinergic signaling. nih.gov Therefore, preclinical investigations into Diquafosol would benefit from a broader analysis of its effects on the entire purinergic receptor family to identify any potential off-target activities.

Analytical Methodologies for Diquafosol Sodium Salt and Metabolites in Research Samples

Accurate and sensitive analytical methods are essential for quantifying Diquafosol and its metabolites in preclinical research samples, providing critical data on pharmacokinetics and metabolism.

Chromatographic Techniques (e.g., HPLC) for Quantification in Biological Matrices (preclinical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Diquafosol and its metabolites in biological samples. In preclinical studies, HPLC coupled with mass spectrometry (LC/MS) has been used to quantify compounds in homogenized tissues and biological fluids. arvojournals.org

For instance, in rabbit studies, following the administration of radiolabeled Diquafosol, its concentration and the distribution of its metabolites in ocular tissues were analyzed. mdpi.com Such studies have shown that Diquafosol is rapidly metabolized into compounds like uridine monophosphate, uridine diphosphate, uridine triphosphate, uridine, and uracil. mdpi.com HPLC methods are also employed to analyze tear protein profiles, which can be indicative of ocular surface health. tfosdewsreport.org

Spectroscopic and Mass Spectrometric Approaches for Compound Characterization in Research Batches

To ensure the identity, purity, and stability of Diquafosol Sodium Salt in research batches, spectroscopic and mass spectrometric techniques are indispensable. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. It can be used to confirm the molecular weight and structure of the compound and to identify any impurities or degradation products. arvojournals.org

Comparative Preclinical Pharmacodynamic Studies with Other Purinergic Modulators

To better understand the therapeutic potential of Diquafosol, it is valuable to compare its pharmacodynamic effects with other purinergic modulators in preclinical models. Such studies can highlight the unique properties of Diquafosol and inform the development of next-generation therapies.

For example, comparative studies could involve other P2Y2 receptor agonists like Denufosol, which has been evaluated for cystic fibrosis. frontiersin.org Additionally, comparing the effects of Diquafosol with antagonists of other purinergic receptors, such as P2X3 and P2X7 antagonists that have shown promise in pain and inflammation models, could provide a broader understanding of the role of purinergic signaling in ocular surface health. frontiersin.org

In preclinical models of dry eye, the efficacy of Diquafosol has been compared to other treatments like Cyclosporine A. nih.gov These studies have shown that while both can reduce inflammation and apoptosis, Diquafosol also uniquely increases the expression of Nerve Growth Factor (NGF). nih.gov Another study compared the short-term effects of Diquafosol and Rebamipide on mucin levels on the ocular surface of rabbits. d-nb.info

DrugMechanism of ActionKey Preclinical Findings
Diquafosol Sodium P2Y2 receptor agonistStimulates tear and mucin secretion, increases Nerve Growth Factor (NGF) expression. researchgate.netnih.gov
Cyclosporine A Calcineurin inhibitorReduces inflammation and apoptosis in dry eye models. nih.gov
Rebamipide Mucin secretagogueIncreases mucin-like substance content on the ocular surface. d-nb.info
Denufosol P2Y2/P2Y4 receptor agonistEvaluated for cystic fibrosis. frontiersin.org
P2X3/P2X7 Antagonists Antagonists of P2X3/P2X7 receptorsShowed activity in alleviating inflammatory and neuropathic pain. frontiersin.org

Q & A

Basic Research Questions

Q. What standardized clinical parameters and statistical methods are used to evaluate Diquafosol Sodium Salt’s efficacy in dry eye disease (DED) trials?

  • Methodological Answer : Clinical trials typically measure tear film breakup time (BUT), Schirmer test values, ocular surface disease index (OSDI) scores, and fluorescein staining (FL) to quantify symptom severity. For example, studies comparing Diquafosol Sodium with artificial tears or hyaluronate use paired t-tests, chi-square tests, and Spearman correlations to analyze correlations between parameters like BUT and TF-OSI (a measure of optical quality) . Sample sizes should be calculated to ensure statistical power, and stratification by disease severity (e.g., moderate vs. severe DED) is critical to avoid confounding .

Q. How should Diquafosol Sodium Salt formulations be optimized for stability and biocompatibility in ophthalmic research?

  • Methodological Answer : Key excipients include boric acid and disodium edetate, which act as buffering agents and preservative alternatives to benzalkonium chloride. A pH range of 6.5–7.5 is maintained using sodium hydroxide, and stability testing should assess osmolarity, particle size, and degradation products under accelerated storage conditions (e.g., 40°C/75% humidity for 6 months). Preservative-free unit-dose formulations are preferred to minimize epithelial toxicity .

Q. What are common pitfalls in interpreting clinical data for Diquafosol Sodium Salt combination therapies?

  • Methodological Answer : Confounding variables include variability in baseline meibomian gland dysfunction (MGD) severity, concurrent therapies (e.g., artificial tears), and patient adherence. For instance, studies combining Diquafosol Sodium with intense pulsed light (IPL) may show non-significant differences in outcomes due to small sample sizes or lack of double-blinding. Researchers should use regression models to adjust for covariates and conduct post-hoc power analyses .

Advanced Research Questions

Q. What molecular mechanisms underlie Diquafosol Sodium Salt’s anti-apoptotic and anti-inflammatory effects in corneal epithelial cells?

  • Methodological Answer : In vitro models using human corneal epithelial cells under desiccation stress show that Diquafosol Sodium activates ERK1/2 and RSK signaling pathways, reducing reactive oxygen species (ROS) and inhibiting NF-κB-mediated inflammation. Key methods include:

  • ROS quantification : 2',7'-dichlorofluorescein diacetate (DCFH-DA) assay.
  • Apoptosis analysis : Annexin V/PI flow cytometry.
  • Pathway validation : Western blotting for phosphorylated ERK1/2, RSK, and IκB-α .

Q. How can researchers reconcile contradictory findings in Diquafosol Sodium Salt’s impact on tear composition?

  • Methodological Answer : While Diquafosol Sodium increases sialic acid (Neu5Ac, a mucin marker) in tears, it may not alter total protein levels or osmolarity. To resolve discrepancies, use mass spectrometry for targeted proteomics and liquid chromatography for mucin quantification. Longitudinal studies with frequent sampling (e.g., pre-/post-instillation at 15, 30, 60 minutes) can capture dynamic changes .

Q. What experimental designs are optimal for studying Diquafosol Sodium Salt in combination with novel therapies (e.g., lipid-based treatments)?

  • Methodological Answer : Factorial designs (e.g., 2×2 trials testing Diquafosol ± lipid supplements) allow isolation of interaction effects. For MGD-related DED, combine Diquafosol with lipid-layer thickness (LLT) measurements using interferometry and meibography to quantify gland morphology. Ensure blinding by using matched placebo drops and standardized IPL protocols .

Q. How can in vivo models simulate chronic dry eye conditions to test Diquafosol Sodium Salt’s long-term efficacy?

  • Methodological Answer : Scopolamine-induced dry eye in rats mimics chronic DED. Apply Diquafosol topically 4×/day for 28 days, with endpoints including corneal staining, TUNEL assays for apoptosis, and immunohistochemistry for inflammatory markers (e.g., IL-1β). Compare results to acute models (e.g., 7-day exposure) to assess adaptation mechanisms .

Data Contradiction and Validation

Q. Why do some studies report superior efficacy of Diquafosol Sodium Salt over hyaluronate, while others show no significant difference?

  • Methodological Answer : Discrepancies arise from differences in patient populations (e.g., post-SMILE surgery vs. primary MGD) and outcome measures. Meta-analyses using random-effects models can pool data across studies, while subgroup analyses by etiology (aqueous-deficient vs. evaporative DED) clarify context-specific efficacy .

Q. How should researchers address the limited generalizability of small-scale Diquafosol Sodium Salt trials?

  • Methodological Answer : Use multicenter cohorts with diverse demographics (age, sex, comorbidities) and validate findings in independent replication studies. For example, a phase IV post-marketing study of preservative-free Diquafosol in 500+ patients confirmed improved tolerability and adherence rates compared to earlier formulations .

Tables for Key Findings

Parameter Diquafosol Sodium Group Control Group Statistical Significance Reference
Tear Film OSI0.89 ± 0.211.32 ± 0.34P = 0.004
Schirmer Test (mm/5min)8.5 ± 2.16.2 ± 1.8P = 0.033
Lipid Layer Thickness75.3 ± 12.4 nm62.1 ± 10.7 nmP = 0.021

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.